![molecular formula C25H24N2O5 B12166255 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B12166255.png)
4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide
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Overview
Description
4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with multiple methyl groups and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring system.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Propanoyl Group: The propanoyl group is introduced through acylation reactions using propanoyl chloride or anhydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the furochromene derivative with benzoyl chloride or benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (breast cancer) | 1.5 |
A549 (lung cancer) | 2.0 |
HCT116 (colon cancer) | 1.8 |
The mechanism of action involves:
- Inhibition of EGFR : The compound inhibits the epidermal growth factor receptor signaling pathway, which is pivotal in many cancers.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Exhibits radical-scavenging properties that may protect normal cells from oxidative damage while selectively targeting cancer cells.
Antiviral Activity
In addition to its anticancer properties, the compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry mechanisms and modulating host cell responses. Further research is required to elucidate the specific viral targets and pathways involved.
Case Studies
-
Study on MCF-7 Cells :
- Researchers observed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies indicated that this reduction was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
-
Combination Therapy :
- A study investigated the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced cytotoxic effects compared to either treatment alone, suggesting a potential for use in combination therapies for more effective cancer treatment.
Mechanism of Action
The mechanism of action of 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- 4-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoate
Uniqueness
4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide stands out due to its unique combination of the furochromene core with multiple methyl groups and the benzamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide is a complex organic molecule with notable potential in medicinal chemistry. With a molecular formula of C25H24N2O5 and a molecular weight of approximately 385.4 g/mol, this compound features a unique combination of functional groups that may confer various biological activities.
Structural Characteristics
The structural attributes of this compound include:
- Furochromenyl moiety : This component is known for its potential antioxidant properties.
- Propanoyl group : Often associated with enhancing the lipophilicity and bioavailability of compounds.
- Amino-benzamide structure : This structure is frequently linked to diverse biological activities, including enzyme inhibition and receptor modulation.
Biological Activities
Research indicates that This compound may exhibit various biological activities:
- Antioxidant Activity : The furochromenyl moiety suggests potential antioxidant effects. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Potential : Preliminary studies indicate that derivatives of furochromene can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : The amino-benzamide component may facilitate interactions with specific enzymes. For example, compounds with similar functionalities have been evaluated for acetylcholinesterase (AChE) inhibition and urease activity, showing promising results in preliminary screenings .
- Binding Interactions : Molecular docking studies suggest that this compound may effectively bind to target proteins involved in cancer progression and inflammation pathways. Such interactions could lead to the modulation of signaling cascades critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on furochromene derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in infectious diseases .
- Another investigation highlighted the anticancer properties of structurally related benzofuran derivatives, which also showed significant DPPH radical-scavenging activity, reinforcing the antioxidant potential of these compounds .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
Compound Name | Structural Features | Biological Activities |
---|---|---|
Furochromene Derivative | Contains furochromenyl moiety | Antioxidant, anticancer |
Benzofuran Derivative | Benzofuran backbone | Anticancer, antibacterial |
Amino-benzamide Derivative | Amino group linked to benzamide | Enzyme inhibition |
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C25H24N2O5/c1-12-15(4)31-22-14(3)23-20(11-19(12)22)13(2)18(25(30)32-23)9-10-21(28)27-17-7-5-16(6-8-17)24(26)29/h5-8,11H,9-10H2,1-4H3,(H2,26,29)(H,27,28) |
InChI Key |
WMPUQOCABAMROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=C(C=C4)C(=O)N)C)C)C |
Origin of Product |
United States |
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